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Compound of Interest

Compound Name:
4-bromo-N-ethyl-2-hydroxy-N-

methylbenzamide

CAS No.: 1250229-89-0

Cat. No.: B1445058

Get Quote

Executive Summary
The substituted benzamide scaffold represents a privileged structure in medicinal chemistry,

characterized by its ability to lock into specific conformations via intramolecular hydrogen

bonding. Historically pivotal in psychiatry as dopamine

antagonists (e.g., Sulpiride, Amisulpride), this scaffold has evolved into a cornerstone of
epigenetic therapy as Class I selective Histone Deacetylase (HDAC) inhibitors (e.g.,
Entinostat). This guide provides a technical deep-dive into the structural requirements,
synthetic methodologies, and emerging applications of benzamide derivatives, including their
recruitment in Proteolysis Targeting Chimeras (PROTACs).

The Benzamide Pharmacophore & Conformational
Control
The biological versatility of substituted benzamides stems from the "ortho-effect." Substituents

at the ortho-position of the benzamide ring (typically alkoxy or amino groups) form an

intramolecular hydrogen bond with the amide proton. This interaction creates a pseudo-ring
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system, reducing conformational entropy and pre-organizing the molecule for ligand-target

binding.

Core Structural Logic
Ring A (Benzene): The scaffold core. Electronic modulation here affects the acidity of the

amide proton.

Ortho-Substituent (

): Critical for conformational locking.

-OCH3 (Methoxy): Common in dopamine antagonists (e.g., Metoclopramide).

-NH2 (Amino): Critical for HDAC inhibition (Zinc Binding Group precursor).

Amide Linker: Connects the aromatic core to the basic side chain or surface recognition cap.

Side Chain (

): Determines solubility and secondary binding interactions (e.g., the pyrrolidine ring in
Amisulpride targeting the aspartate residue in D2 receptors).

Mechanisms of Action: From GPCRs to Epigenetics
Class A: Dopamine Antagonists (Psychiatry)
Substituted benzamides are "atypical" antipsychotics.[1] Unlike phenothiazines, they selectively

antagonize mesolimbic

receptors while sparing nigrostriatal pathways, reducing extrapyramidal side effects.

Mechanism: The protonated amine on the side chain interacts with Asp114 (D2 receptor),

while the aromatic ring engages in

stacking with Trp386. The ortho-methoxy group locks the benzamide into a planar
conformation essential for fitting the narrow binding pocket.

Class B: HDAC Inhibitors (Oncology)
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In the context of histone deacetylases (specifically Class I: HDAC1, 2, 3), benzamides act as

slow, tight-binding inhibitors.

Mechanism: Unlike hydroxamic acids (e.g., Vorinostat) which chelate Zinc bidentately,

benzamides (e.g., Entinostat/MS-275) utilize the 2-aminoanilide motif. The amide carbonyl

oxygen and the ortho-amino nitrogen coordinate the catalytic Zinc ion in the HDAC active

site. This binding is often accompanied by a conformational change in the enzyme, leading

to high selectivity for Class I over Class II isoforms.
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Figure 1: Divergent pharmacological pathways of the benzamide scaffold based on ortho-

substitution.

Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends derived from Entinostat (HDACi) and

Amisulpride (D2 antagonist) optimization campaigns.
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Structural Domain Modification
Effect on Activity
(Target)

Mechanistic Insight

Ortho-Position (

)
(Amino)

Critical for HDAC

potency

Acts as a

monodentate or

bidentate ligand for

. Deletion abolishes

activity.

(Methoxy)

Critical for

affinity

Intramolecular H-bond

with amide -NH- locks

conformation

(Pseudo-6-membered

ring).

(Unsubstituted) Loss of potency (Both)

Increases rotational

freedom; entropic

penalty upon binding

is too high.

Amide Nitrogen
Methylation (

)

Decreases HDAC

activity

Steric clash in the

narrow hydrophobic

tunnel of HDAC active

site.

Para-Position (

)

Pyridyl-methyl

carbamate

Enhances HDAC

selectivity

"Cap group" that

interacts with the rim

of the HDAC pocket

(surface recognition).

Side Chain (

)
Pyrrolidine (Basic)

Enhances

affinity

Mimics the ethylamine

moiety of dopamine;

forms salt bridge with

Aspartate.

Experimental Protocol: Synthesis of Entinostat (MS-
275) Analog
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Objective: Synthesis of N-(2-aminophenyl)-4-[N-(pyridin-3-

ylmethoxycarbonyl)aminomethyl]benzamide (Entinostat). Context: This protocol utilizes a

carbamate coupling followed by an aniline activation strategy, avoiding unstable acid chlorides.

Reagents & Materials[2][3][4][5][6][7][8]
Starting Material A: 3-Pyridylcarbinol

Starting Material B: 4-(Aminomethyl)benzoic acid

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

Amine Partner: 1,2-Phenylenediamine (OPD)

Solvents: DMF (anhydrous), DCM, THF

Catalyst: HATU, DIPEA

Step-by-Step Methodology
Step 1: Formation of the Carbamate Linker

Dissolve 3-pyridylcarbinol (10 mmol) in anhydrous THF (50 mL) under

atmosphere.

Add CDI (11 mmol) portion-wise at 0°C. Stir for 1 hour at RT to form the active imidazolyl

carbamate intermediate.

Add 4-(aminomethyl)benzoic acid (10 mmol) and DIPEA (20 mmol).

Reflux the mixture for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).

Workup: Evaporate solvent. Redissolve residue in 1N NaOH (aqueous) to solubilize the acid

product. Wash with EtOAc to remove unreacted carbinol. Acidify aqueous layer with 1N HCl

to pH 4. Collect the white precipitate (Intermediate A) by filtration. Yield ~75-80%.[2]

Step 2: Amide Coupling (Benzamide Formation)
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Suspend Intermediate A (5 mmol) in anhydrous DMF (20 mL).

Add HATU (5.5 mmol) and DIPEA (10 mmol). Stir for 15 min to activate the carboxylic acid.

Add 1,2-phenylenediamine (15 mmol - 3 eq excess to prevent bis-acylation).

Stir at RT for 12–16 hours.

Workup: Pour reaction mixture into ice-water (100 mL). A solid precipitate forms.

Filter the crude solid.

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography

(DCM:MeOH gradient).

Validation:

-NMR (DMSO-

) should show the characteristic amide singlet at

9-10 ppm and the aniline broad singlet at

4-5 ppm.

Synthetic Workflow Diagram
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Figure 2: Convergent synthesis of Entinostat utilizing HATU-mediated coupling.

Future Directions: Benzamide-Based PROTACs
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The most significant recent advancement in this field is the adaptation of the benzamide

scaffold into Proteolysis Targeting Chimeras (PROTACs).

The Concept
Standard benzamides (like Entinostat) inhibit HDACs.[3][4] However, inhibition often leads to

compensatory upregulation of the enzyme. PROTACs degrade the protein entirely.

Warhead: A benzamide derivative (e.g., Entinostat analog) binds HDAC.[5]

Linker: Alkyl or PEG chain attached to the "Cap" region (para-position of the benzamide).

E3 Ligand: VHL (Von Hippel-Lindau) or Cereblon ligand recruits the E3 ubiquitin ligase.

Design Strategy
Recent studies (e.g., J. Med.[5] Chem. 2020) demonstrate that attaching the linker to the

carbamate nitrogen of Entinostat preserves the critical ortho-amino/Zinc interaction while

projecting the E3 ligand out of the active site.

Result: Compounds such as "PROTAC 7" have shown sub-micromolar degradation (

) of HDAC1 and HDAC3 in HCT116 cells, offering a more prolonged therapeutic effect than
simple inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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